molecular formula C16H17N5O3 B6091233 6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol

6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol

Cat. No.: B6091233
M. Wt: 327.34 g/mol
InChI Key: WAXYVYPTOXMGCW-UHFFFAOYSA-N
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Description

The compound 6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol is a pyrimidine derivative with a quinazoline substituent. Its structure comprises:

  • Pyrimidinol core: A 4-pyrimidinol (4-hydroxypyrimidine) backbone.
  • Substituents: Position 6: Methoxymethyl (-CH₂-O-CH₃) group. Position 2: Amino-linked quinazolinyl moiety (6-methoxy-4-methylquinazoline).

Properties

IUPAC Name

4-(methoxymethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-9-12-7-11(24-3)4-5-13(12)19-15(17-9)21-16-18-10(8-23-2)6-14(22)20-16/h4-7H,8H2,1-3H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXYVYPTOXMGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazoline Core: This step often starts with the cyclization of anthranilic acid derivatives with formamide or similar reagents to form the quinazoline ring.

    Substitution Reactions: Introduction of the methoxy and methyl groups on the quinazoline core can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.

    Coupling with Pyrimidinol: The quinazoline derivative is then coupled with a pyrimidinol precursor under conditions that promote the formation of the desired amine linkage. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s pyrimidinol core contains a hydroxyl group (-OH) at position 4, which can act as a nucleophile under specific conditions. Potential reactions include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to form 4-alkoxy derivatives .

  • Acetylation : Reaction with acetyl chloride (AcCl) to generate 4-acetoxy derivatives , altering solubility and stability.

  • Esterification : Reaction with acid chlorides (e.g., benzoyl chloride) to form 4-ester derivatives .

The methoxy groups (-OCH₃) on the quinazolinyl and pyrimidinol moieties may participate in demethylation under strongly acidic or basic conditions, though this reaction is less common without specific catalysts.

Amino Group Reactions

The amino group (-NH-) attached to the quinazolinyl moiety is reactive and can undergo:

  • Acylation : Reaction with acyl chlorides to form N-acylated derivatives , modifying biological activity.

  • Alkylation : Reaction with alkyl halides to generate N-alkylated derivatives , potentially altering steric properties.

  • Condensation : Participation in Schiff base formation with carbonyl compounds (e.g., aldehydes), though this is less likely due to steric hindrance from the quinazolinyl group.

Quinazolinyl Moiety Reactions

The quinazolinyl ring system may undergo:

  • Electrophilic Substitution : Potential introduction of substituents via electrophilic aromatic substitution, though the presence of electron-withdrawing groups (e.g., -OCH₃) may deactivate the ring.

  • Reduction : Selective reduction of the ring using catalysts like hydrogenation (H₂/Pd-C), though this could disrupt the aromatic system.

Methoxymethyl Group Reactions

The methoxymethyl group (-CH₂-OCH₃) at position 6 of the pyrimidinol may react via:

  • Hydrolysis : Acidic or basic cleavage to form a hydroxymethyl group (-CH₂-OH), increasing hydrophilicity.

  • Oxidation : Conversion to a carboxylic acid (-COOH) under strong oxidizing conditions (e.g., KMnO₄/H⁺).

General Stability and Reaction Conditions

The compound’s stability depends on reaction conditions:

  • Thermal Stability : Likely stable under mild heating, but prolonged exposure to high temperatures may degrade the quinazolinyl structure.

  • pH Sensitivity : The pyrimidinol hydroxyl group may deprotonate under basic conditions, enhancing nucleophilicity.

Data Table: Key Reactions and Conditions

Reaction Type Reagents/Conditions Product
Alkylation Alkyl halide, NaOH4-Alkoxy derivative
Acetylation Acetyl chloride (AcCl)4-Acetoxy derivative
Demethylation H₃O⁺/H₂SO₄ or NaOH/heatHydroxymethyl derivative
N-Acylation Acyl chloride (e.g., benzoyl chloride)N-Acylated derivative
Hydrolysis Acidic/basic conditionsHydroxymethyl derivative

Research Findings and Implications

The compound’s reactivity profile highlights its potential for medicinal chemistry applications , particularly in drug design. For example:

  • Nucleophilic substitution at the pyrimidinol hydroxyl group could enable prodrug development or targeted delivery systems .

  • Amino group modifications may influence binding affinity for biological targets, such as enzymes or receptors.

  • The quinazolinyl moiety ’s stability under various conditions suggests utility in high-throughput screening for therapeutic agents .

Further experimental validation of these reactions, including kinetic studies and product characterization (e.g., NMR, HRMS), is recommended to optimize yields and confirm mechanistic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to 6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol exhibit cytotoxic properties against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival.

Case Study:
A study published in Cancer Research demonstrated that derivatives of quinazoline can inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest. The specific role of the pyrimidine scaffold in enhancing this activity was highlighted, suggesting that modifications to the methoxymethyl group could further optimize efficacy.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may interfere with bacterial growth mechanisms, making it a candidate for further development in antibiotic therapies.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase (AChE) inhibition, which is relevant for treating neurodegenerative diseases such as Alzheimer’s.

Case Study:
Research published in Journal of Medicinal Chemistry reported that similar pyrimidine derivatives effectively inhibited AChE, suggesting that structural modifications could enhance binding affinity and selectivity.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological profiles.

Synthesis Overview:

  • Starting Materials: Utilize commercially available quinazoline and pyrimidine derivatives.
  • Reagents: Employ reagents such as formaldehyde for methoxymethylation.
  • Conditions: Optimize reaction conditions (temperature, solvent) to maximize yield.

Mechanism of Action

The mechanism of action of 6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features:

Compound Name Substituents (Pyrimidinol Positions) Quinazoline Substituents Molecular Formula Key Findings/Applications References
Target Compound 6: Methoxymethyl; 2: Quinazolinylamino 6-methoxy, 4-methyl C₁₇H₁₈N₆O₃ Structural analog of kinase inhibitors; potential ABCG2 interaction.
6-(4-fluorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone 6: 4-Fluorophenyl; 2: Quinazolinylamino 4-methyl C₁₉H₁₅FN₆O Enhanced lipophilicity due to fluorophenyl group; possible pharmacokinetic optimization.
6-(1H-benzimidazol-2-ylsulfanylmethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-pyrimidin-4-ol 6: Benzimidazole-sulfanylmethyl; 2: Quinazolinylamino 6-methoxy, 4-methyl C₂₄H₂₂N₈O₂S Improved metal-ion chelation (via sulfanyl group); potential in catalytic applications.
2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one 2: Quinazolinylamino; 5: Ethyl; 6: Methyl 6-ethoxy, 4-methyl C₁₉H₂₄N₆O₂ Increased steric bulk may affect binding affinity; tested in enzyme inhibition assays.
6-(4-methoxyphenyl)-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone 6: 4-Methoxyphenyl; 2: Quinazolinylamino 4,6,7-trimethyl C₂₃H₂₂N₆O₂ Higher hydrophobicity; explored in anticancer screening.

Key Structural and Functional Differences:

Substituent Diversity at Pyrimidinol Position 6: The target compound’s methoxymethyl group balances hydrophilicity and steric effects, contrasting with fluorophenyl (lipophilic, ), benzimidazole-sulfanylmethyl (chelating, ), or methoxyphenyl (planar aromatic, ) groups.

Quinazoline Modifications: Methoxy vs. Trimethylquinazoline (in ) introduces steric hindrance, possibly reducing off-target interactions.

Biological Implications :

  • ABCG2 Inhibition : Pyrimidine-quinazoline hybrids (e.g., compounds in ) inhibit ABCG2, a transporter linked to drug resistance. The target compound’s methoxymethyl group may enhance solubility for improved bioavailability.
  • Metal Coordination : Sulfanyl-containing analogs (e.g., ) show affinity for metal ions, suggesting applications in catalysis or metal scavenging.

Biological Activity

6-(Methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H17N5O3
  • Molecular Weight : 299.33 g/mol

The compound features a pyrimidinol core substituted with a methoxymethyl group and a quinazoline moiety, which are crucial for its biological activity.

Research indicates that the biological activity of this compound may be linked to its interaction with specific targets in cellular pathways. Notably, it has been shown to act as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing through histone methylation. Dysregulation of PRC2 is implicated in various malignancies, making this compound a potential candidate for cancer therapy.

Antitumor Effects

A significant study demonstrated that the compound exhibited robust antitumor effects in xenograft models. In particular, dosing at 160 mg/kg BID resulted in substantial tumor growth inhibition. The mechanism was correlated with the reduction of H3K27me3 levels, a marker of PRC2 activity, indicating effective modulation of epigenetic regulation in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance biological potency. For example, variations in the N-substituents on the quinazoline ring significantly influenced both biochemical and cellular potencies. The most potent analogs showed IC50 values in the low micromolar range against target enzymes involved in cancer progression .

Case Studies and Research Findings

Study Model Dosage Outcome
Karpas-422 Xenograft160 mg/kg BIDSignificant tumor reduction (47% decrease in H3K27me3)
In vitro assaysVariesIC50 = 0.002 μM for EZH2 inhibition
Various cancer cell linesVariesEnhanced cellular potency with optimized derivatives

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are essential to understanding the bioavailability and metabolism of the compound. Initial findings suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a therapeutic agent. The compound showed low clearance rates in microsomal assays, indicating potential for sustained therapeutic levels in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(methoxymethyl)-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-pyrimidinol?

  • Methodological Answer : Optimize synthesis via nucleophilic substitution reactions. For example, react 6-methoxy-4-methyl-2-quinazolinamine with 6-(methoxymethyl)-4-pyrimidinol under reflux in ethanol or DMF, using catalysts like triethylamine to enhance coupling efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^13C NMR to verify methoxymethyl and quinazolinyl substituents.
  • IR : Confirm functional groups (e.g., NH stretching at ~3300 cm1^{-1}).
  • Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H]+^+) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Screen for kinase inhibition (e.g., Src/Abl kinases) using fluorescence polarization assays. Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} determination over 48–72 hours. Include positive controls like imatinib for comparative analysis .

Advanced Research Questions

Q. How do substituent variations on the quinazolinyl and pyrimidinol rings affect biological activity?

  • Methodological Answer : Conduct a SAR study by synthesizing analogs with modified methoxy/methyl groups. Compare IC50_{50} values in kinase assays and assess cellular permeability via Caco-2 monolayer models. Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target kinases .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50})?

  • Methodological Answer : Re-evaluate experimental conditions:

  • Dose-Response Curves : Use 8–10 concentration points to improve accuracy.
  • Cell Line Variability : Test across multiple lines (e.g., primary vs. immortalized cells).
  • Assay Validation : Include internal controls and replicate experiments (n ≥ 3) .

Q. How can computational methods enhance understanding of this compound’s mechanism?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to map electron density and reactive sites. Combine molecular dynamics simulations (AMBER/CHARMM) to study protein-ligand stability over 100 ns trajectories. Validate predictions with mutagenesis studies on kinase active sites .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Methodological Answer : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Quantify hydrolysis/photolysis rates under controlled pH and UV light. Analyze metabolites via LC-MS/MS and assess toxicity in Daphnia magna or algal growth inhibition tests .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux with triethylamine, HPLC purification
Structural ElucidationNMR, IR, HRMS
Biological ScreeningMTT assays, kinase inhibition assays
Computational ModelingMolecular docking, DFT calculations
Environmental ImpactOECD 307 tests, LC-MS/MS analysis

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